molecular formula C16H17N3O2 B5884914 N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-furohydrazide

N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-furohydrazide

Cat. No. B5884914
M. Wt: 283.32 g/mol
InChI Key: YFLIUHUEJUBZEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-furohydrazide, also known as DBH or di-n-butylhydrazine, is a compound that has been widely studied for its potential applications in scientific research. DBH is a hydrazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In

Mechanism of Action

The mechanism of action of N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-furohydrazide is not fully understood, but it is thought to involve the inhibition of monoamine oxidase (MAO), an enzyme that is involved in the breakdown of neurotransmitters such as norepinephrine, dopamine, and serotonin. By inhibiting MAO, N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-furohydrazide increases the levels of these neurotransmitters in the brain, leading to a variety of physiological effects.
Biochemical and Physiological Effects
N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-furohydrazide has a variety of biochemical and physiological effects, including the inhibition of neurotransmitter release, the modulation of synaptic plasticity, and the blocking of drug reward. N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-furohydrazide has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other toxins.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-furohydrazide in lab experiments is its ability to selectively inhibit the release of specific neurotransmitters. This allows researchers to study the role of these neurotransmitters in various physiological processes. However, one limitation of using N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-furohydrazide is that it can have off-target effects, leading to unintended changes in other physiological processes.

Future Directions

There are many future directions for research on N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-furohydrazide, including the development of more selective inhibitors of neurotransmitter release, the exploration of the role of N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-furohydrazide in drug addiction and other neurological disorders, and the investigation of the neuroprotective effects of N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-furohydrazide in various disease models. Additionally, more research is needed to fully understand the mechanism of action of N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-furohydrazide and its potential side effects.
Conclusion
In conclusion, N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-furohydrazide is a valuable tool for scientific research, with a variety of potential applications in the study of neurotransmitter release, synaptic plasticity, and drug addiction. While there are limitations to its use, N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-furohydrazide has the potential to provide valuable insights into the workings of the brain and the development of new treatments for neurological disorders. Further research is needed to fully understand the mechanisms of action of N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-furohydrazide and its potential applications in the field of neuroscience.

Synthesis Methods

The synthesis of N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-furohydrazide involves the reaction of 3,3-dimethyl-3,4-dihydro-1-isoquinolinecarboxylic acid with di-n-butylhydrazine. The reaction is typically carried out in the presence of a catalyst such as triethylamine, and the resulting product is purified through a series of recrystallizations. The yield of the reaction is typically around 60-70%, and the purity of the final product can be confirmed through NMR and mass spectrometry.

Scientific Research Applications

N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-furohydrazide has been used in a variety of scientific research applications, including studies of neurotransmitter release, synaptic plasticity, and drug addiction. N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-furohydrazide has been shown to inhibit the release of norepinephrine, dopamine, and serotonin, making it a valuable tool for studying the role of these neurotransmitters in various physiological processes. N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-furohydrazide has also been used to study the mechanisms of drug addiction, as it has been shown to block the rewarding effects of drugs such as cocaine and amphetamine.

properties

IUPAC Name

N'-(3,3-dimethyl-4H-isoquinolin-1-yl)furan-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-16(2)10-11-6-3-4-7-12(11)14(17-16)18-19-15(20)13-8-5-9-21-13/h3-9H,10H2,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFLIUHUEJUBZEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C(=N1)NNC(=O)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(3,3-dimethyl-4H-isoquinolin-1-yl)furan-2-carbohydrazide

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